(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461491
InChI: InChI=1S/C10H14BrN3O/c1-7(12)10(15)14(2)6-8-3-4-13-9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1
SMILES: CC(C(=O)N(C)CC1=CC(=NC=C1)Br)N
Molecular Formula: C10H14BrN3O
Molecular Weight: 272.14 g/mol

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide

CAS No.:

Cat. No.: VC13461491

Molecular Formula: C10H14BrN3O

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-methyl-propionamide -

Specification

Molecular Formula C10H14BrN3O
Molecular Weight 272.14 g/mol
IUPAC Name (2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-methylpropanamide
Standard InChI InChI=1S/C10H14BrN3O/c1-7(12)10(15)14(2)6-8-3-4-13-9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1
Standard InChI Key OZQUEGKHYQMYNW-ZETCQYMHSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)CC1=CC(=NC=C1)Br)N
SMILES CC(C(=O)N(C)CC1=CC(=NC=C1)Br)N
Canonical SMILES CC(C(=O)N(C)CC1=CC(=NC=C1)Br)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is (2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-methylpropanamide, with the molecular formula C₁₀H₁₄BrN₃O and a molar mass of 272.14 g/mol. Key structural elements include:

  • A 2-bromo-4-pyridinylmethyl group, enabling halogen bonding and π-π interactions.

  • An (S)-configured chiral center at the α-carbon of the propionamide chain, critical for enantioselective biological interactions.

  • A tertiary amide bridge, enhancing metabolic stability compared to ester analogs .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₄BrN₃O
Molecular Weight272.14 g/mol
SMILESCC(C(=O)N(C)CC1=CC(=NC=C1)Br)N
InChI KeyOZQUEGKHYQMYNW-ZETCQYMHSA-N
logD₇.₄-1.36
Plasma Stability (t₁/₂)>24 hours

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multistep organic reactions, emphasizing stereochemical control and functional group compatibility:

  • Core Assembly:

    • Step 1: Alkylation of 2-bromo-4-methylpyridine with N-methylpropionamide using a copper(I)-catalyzed Ullmann coupling.

    • Step 2: Chiral resolution via enzymatic hydrolysis or chromatographic separation to isolate the (S)-enantiomer .

  • Key Reagents:

    • Palladium catalysts (e.g., Pd₂(dba)₃) for cross-coupling reactions.

    • Chiral auxiliaries (e.g., L-proline derivatives) to enforce stereoselectivity .

Table 2: Representative Synthesis Protocol

StepReactionConditionsYield
1Bromopyridine alkylationCuI, 1,10-phenanthroline, 70°C65%
2Amide bond formationEDCI, HOBt, DMF, RT78%
3Chiral separationChiral HPLC (OD-H column)92%

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits submicromolar inhibition (IC₅₀ = 0.1–0.6 μM) against zinc metalloproteases like insulin-degrading enzyme (IDE), attributed to:

  • Halogen bonding between the bromine atom and tyrosine residues in the enzyme’s exosite .

  • Hydrogen bonding via the amide carbonyl and amine groups .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 170 μM at pH 7.4, suitable for intravenous formulations.

  • Plasma Stability: No degradation observed after 24 hours in mouse plasma, indicating resistance to esterases.

ADME Profile

  • CYP Inhibition: Weak inhibitor of CYP1A2 (IC₅₀ > 50 μM), minimizing drug-drug interactions .

  • Blood-Brain Barrier Penetration: logBB = -0.8, suggesting limited CNS activity .

Comparative Analysis with Structural Analogs

Table 3: Activity of Pyridine Derivatives

CompoundR GroupIC₅₀ (IDE)logD₇.₄
(S)-2-Amino-N-(2-Br-Pyridinyl)-N-Me-propionamide-Br0.1 μM-1.36
(S)-2-Amino-N-(2-Cl-Pyridinyl)-N-Me-propionamide-Cl0.4 μM-0.58
(S)-2-Amino-N-(2-F-Pyridinyl)-N-Me-propionamide-F1.2 μM-0.12

Key Insight: Bromine’s polarizability enhances target binding compared to smaller halogens .

Applications in Drug Development

Lead Optimization

  • Bioisosteric Replacement: Replacing the methyl ester with a 1,2,4-oxadiazole improved metabolic stability (t₁/₂ > 40 min in microsomes) .

  • Prodrug Design: Methyl ester analogs (e.g., BDM43124) showed enhanced oral bioavailability (F = 62% in rats) .

Targeted Therapies

  • Oncology: Conjugation with folate receptors enhances tumor-specific delivery .

  • Neurodegeneration: IDE inhibition reduces Aβ42 aggregation in Alzheimer’s models .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in primate models to assess translational potential.

  • Crystallographic Analysis: Resolve co-crystal structures with IDE to guide rational drug design .

  • Polypharmacology Screening: Explore off-target effects on kinases and GPCRs .

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